![molecular formula C29H32O3 B2704604 4-[3-(1-Naphthyl)acryloyl]phenyl decanoate CAS No. 306731-92-0](/img/structure/B2704604.png)
4-[3-(1-Naphthyl)acryloyl]phenyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[3-(1-Naphthyl)acryloyl]phenyl decanoate” is a chemical compound with the molecular formula C29H32O3 . It has an average mass of 428.563 Da and a mono-isotopic mass of 428.235138 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 29 carbon atoms, 32 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Photoreactive Polymers for Optical Waveguides
4-[3-(1-Naphthyl)acryloyl]phenyl decanoate, as a structural analog within the broader class of aromatic ester compounds, contributes to the development of photoreactive polymers that hold promise for optical waveguide applications. Polymers containing aromatic ester units, akin to this compound, have been synthesized and investigated for their photoreactivity under UV illumination. The photoreactions primarily include decarboxylation and photo-Fries rearrangement, leading to significant increases in the refractive index of the polymers. These changes are crucial for the application in optical waveguides, as demonstrated by Daschiel et al. (2007), who noted the potential of such polymers for creating refractive index patterns necessary for optical data transmission and storage solutions Daschiel et al., 2007.
Drug Delivery Systems
In the realm of biomedical engineering, particularly in drug delivery systems, compounds structurally related to this compound have been utilized as crosslinkers in the synthesis of polymeric hydrogels. These hydrogels, with their tailored drug release rates, exemplify the application of such compounds in creating responsive materials for controlled drug delivery. Arun and Reddy (2005) synthesized novel crosslinkers to prepare polymeric hydrogels, exploring the effects of crosslinking density, drug loading, and pH on drug release behavior, showcasing the material's adaptability and potential in medical applications Arun & Reddy, 2005.
Nanocomposites for Colon Specific Drug Delivery
Moreover, the development of pH-sensitive nanocomposites for colon-specific drug delivery systems highlights the innovative application of these compounds. By integrating an ionic liquid monomer with methacrylic acid, researchers have engineered nanocomposites that demonstrate higher drug release percentages in simulated intestinal fluid, indicative of their suitability for targeted drug delivery in the colon. Such advancements underscore the compound's utility in designing materials that respond to the body's physiological conditions, thus enhancing therapeutic efficacy Mahkam et al., 2016.
High-Capacity Memory and Organic Electronics
Furthermore, the exploration into homopolymer nanofilms for high-capacity memory devices represents an exciting avenue for electronics. The synthesis of monomers and their subsequent polymerization into homopolymers for use in memory devices showcases the versatility of aromatic ester compounds in the field of flexible organic electronics. This research not only demonstrates the potential for multilevel data storage but also offers insights into the mechanisms underlying ternary memory behavior, opening up new possibilities for the design and development of advanced storage devices Wang et al., 2018.
Properties
IUPAC Name |
[4-[(Z)-3-naphthalen-1-ylprop-2-enoyl]phenyl] decanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O3/c1-2-3-4-5-6-7-8-16-29(31)32-26-20-17-25(18-21-26)28(30)22-19-24-14-11-13-23-12-9-10-15-27(23)24/h9-15,17-22H,2-8,16H2,1H3/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCYFTMFPHNVDZ-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
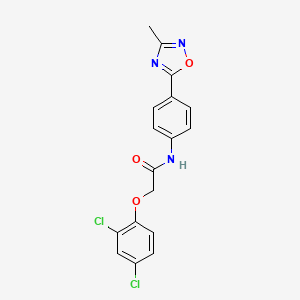
![N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2704522.png)
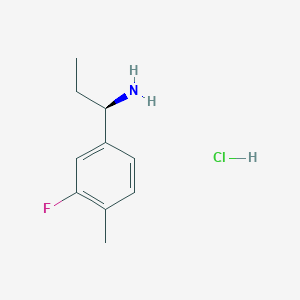
![2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2704525.png)
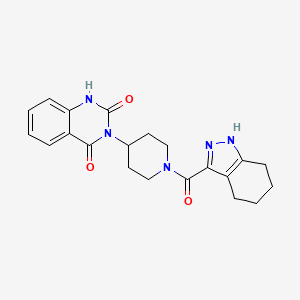
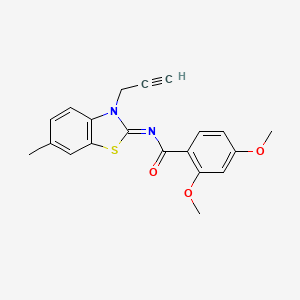

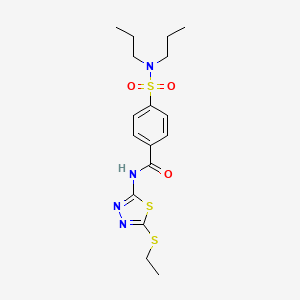
![5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol](/img/structure/B2704532.png)
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2704535.png)

![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704539.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)

